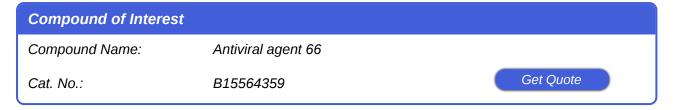


Application Notes and Protocols: Synthesis and Purification of Antiviral Agent 66 (Compound 60)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiviral agent 66, also identified as compound 60, is a potent filovirus entry inhibitor with significant activity against various species of Ebola and Marburg viruses.[1][2] This document provides detailed protocols for the chemical synthesis and purification of Antiviral agent 66, enabling researchers to produce this compound for further investigation into its antiviral properties and mechanism of action. The methodologies described are based on the successful optimization studies of 4-(aminomethyl)benzamide-based inhibitors.[1][3]

Antiviral Activity

Antiviral agent 66 (compound 60) has demonstrated potent inhibition of pseudotyped viruses for several filovirus species.[2] The 50% effective concentration (EC50) values, along with cytotoxicity data, are summarized in the table below. The high selectivity index (SI > 100) for Ebola virus indicates a favorable therapeutic window.



Virus	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)
Ebola Virus (EBOV)	0.16	>50	>100
Marburg Virus (MARV)	2.24	>50	>22
Zaire ebolavirus	0.16	Not Reported	Not Reported
Sudan ebolavirus	0.89	Not Reported	Not Reported
Bundibugyo ebolavirus	0.21	Not Reported	Not Reported
Reston ebolavirus	0.21	Not Reported	Not Reported
Taï Forest ebolavirus	0.11	Not Reported	Not Reported

Synthesis of Antiviral Agent 66 (Compound 60)

The synthesis of **Antiviral agent 66** is a multi-step process involving the formation of an amide bond between a carboxylic acid intermediate and an aniline derivative. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **Antiviral Agent 66** (Compound 60).



Experimental Protocol

Step 1: Amide Coupling

- To a solution of 4-((tert-butoxycarbonyl)methyl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add a solution of N1-(4-fluoro-3-(trifluoromethyl)phenyl)ethane-1,2-diamine (1.0 eq) in DMF, followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq).
- Stir the reaction mixture at room temperature overnight.
- Upon completion, dilute the reaction with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the Bocprotected intermediate.

Step 2: Boc Deprotection

- Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
- Stir the solution at room temperature for 2 hours.
- Remove the solvent under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to give the deprotected amine intermediate, which is used in the next step without further purification.



Step 3: Reductive Amination

- To a solution of the deprotected amine intermediate (1.0 eq) in 1,2-dichloroethane (DCE), add morpholine-4-carbaldehyde (1.2 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
- Stir the reaction at room temperature overnight.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of Antiviral Agent 66 (Compound 60)

The final compound is purified by flash column chromatography followed by preparative reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.

Purification Workflow Diagram



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Caption: Purification workflow for **Antiviral Agent 66**.

Experimental Protocol

1. Flash Column Chromatography:



- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes.
- Procedure:
 - Dissolve the crude product in a minimal amount of DCM.
 - Adsorb the crude product onto a small amount of silica gel.
 - Load the dried silica onto a pre-packed column.
 - Elute the column with the specified gradient.
 - Collect fractions and monitor by thin-layer chromatography (TLC).
 - Combine the fractions containing the desired product and concentrate under reduced pressure.
- 2. Preparative Reverse-Phase HPLC:
- Column: C18 stationary phase.
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA).
- Procedure:
 - Dissolve the partially purified product in a suitable solvent (e.g., methanol or DMSO).
 - Inject the solution onto the preparative HPLC system.
 - Elute with the specified gradient.
 - Collect fractions corresponding to the product peak.
 - Lyophilize the collected fractions to obtain the final pure compound as a TFA salt.

Characterization

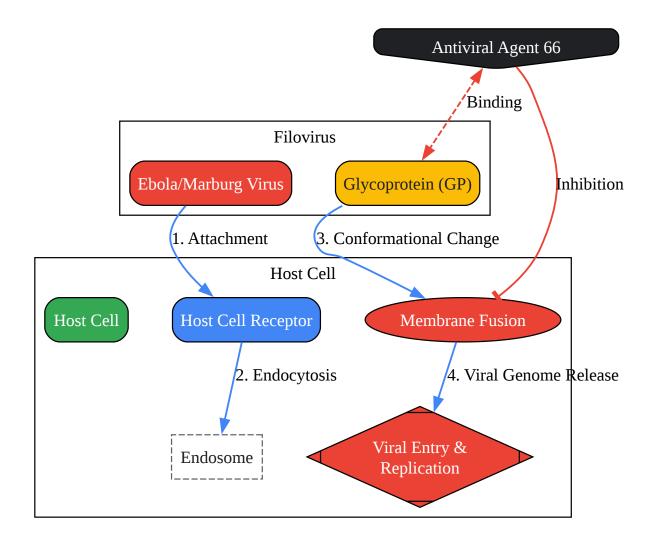


The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by analytical HPLC.

Mechanism of Action

Antiviral agent 66 acts as a filovirus entry inhibitor. It is believed to target the viral glycoprotein (GP), which is essential for mediating the entry of the virus into host cells. The binding of the inhibitor to GP likely prevents the conformational changes required for membrane fusion, thereby blocking viral infection at an early stage.

Signaling Pathway Diagram (Hypothesized)





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Caption: Hypothesized mechanism of action for Antiviral Agent 66.

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